DL-Cycloserine-15N,d3

説明

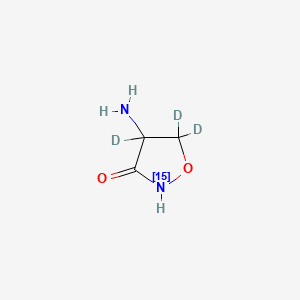

Structure

3D Structure

特性

IUPAC Name |

4-amino-4,5,5-trideuterio-(215N)1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/i1D2,2D,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDCUQKUCUHJBH-YJHZBZHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(=O)[15NH]O1)([2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747402 | |

| Record name | 4-Amino(4,5,5-~2~H_3_,~15~N)-1,2-oxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219176-26-7 | |

| Record name | 4-Amino(4,5,5-~2~H_3_,~15~N)-1,2-oxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of DL-Cycloserine-15N,d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties of DL-Cycloserine-15N,d3, an isotopically labeled form of the broad-spectrum antibiotic cycloserine. This guide is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Core Chemical Properties

This compound is a stable isotope-labeled version of DL-cycloserine, where one nitrogen atom is replaced with its heavy isotope, ¹⁵N, and three hydrogen atoms are substituted with deuterium (B1214612) (d3). These modifications make it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below. For comparative purposes, data for the unlabeled D-Cycloserine are also provided where available.

| Property | This compound | D-Cycloserine (unlabeled) |

| Chemical Name | 4-Aminoisoxazolidin-3-one-4,5,5-d3-2-15N[2][3] | (R)-4-Amino-1,2-oxazolidin-3-one[4] |

| CAS Number | 1219176-26-7[2][5] | 68-41-7[4] |

| Chemical Formula | C₃H₃D₃N¹⁵NO₂[2][5] | C₃H₆N₂O₂[4] |

| Molecular Weight | 106.1 g/mol [2][5][] | 102.09 g/mol [4] |

| Purity | >95% (typical) | Varies by supplier |

| Storage Conditions | 2-8 °C (long-term) | Room Temperature |

| Melting Point | Not available | 155 to 156 °C (decomposes)[4] |

| Solubility | Not available | Soluble in water; slightly soluble in methanol, ethanol; insoluble in nonpolar solvents like toluene (B28343) and chloroform.[7] |

Mechanism of Action

Cycloserine acts as a competitive inhibitor of two crucial enzymes in bacterial cell wall synthesis: L-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[1][4][8] By mimicking the structure of D-alanine, cycloserine effectively blocks the formation of the D-alanyl-D-alanine dipeptide, a critical component of peptidoglycan, the primary structural element of bacterial cell walls.[4][8][9] This disruption of cell wall synthesis ultimately leads to bacterial cell death.[8][9]

Experimental Protocols

The characterization of this compound relies on standard analytical techniques for isotopically labeled compounds. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the isotopic labeling and structural integrity of this compound.

Objective: To verify the presence and position of the ¹⁵N and deuterium labels and to confirm the overall chemical structure.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 5-10 mg/mL in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes capable of detecting ¹H, ¹³C, and ¹⁵N nuclei.

-

¹H NMR Analysis:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected Observations: The proton signals corresponding to the C4 and C5 positions should be absent or significantly reduced due to deuterium substitution. The remaining proton signals should be consistent with the cycloserine structure.

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Observations: The carbon signals should be consistent with the cycloserine backbone. The C4 and C5 signals may show splitting patterns characteristic of C-D coupling.

-

-

¹⁵N NMR Analysis:

-

Acquire a one-dimensional ¹⁵N NMR spectrum or a two-dimensional ¹H-¹⁵N HSQC spectrum.

-

Expected Observations: A single ¹⁵N signal should be observed, shifted from the natural abundance ¹⁴N signal, confirming the incorporation of the ¹⁵N label at the N2 position.

-

-

Data Analysis: Compare the obtained spectra with those of unlabeled DL-cycloserine and analyze the chemical shifts, coupling constants, and signal integrations to confirm the structure and isotopic purity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound.

Objective: To verify the molecular weight and isotopic distribution of the labeled compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the chosen ionization method (e.g., methanol/water for electrospray ionization).

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.

-

Mass Analysis:

-

Acquire a full scan mass spectrum in the appropriate mass range.

-

Expected Observations: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 107.1. The isotopic pattern should confirm the presence of one ¹⁵N and three deuterium atoms.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the parent ion (m/z 107.1) and subject it to collision-induced dissociation (CID).

-

Analyze the resulting fragment ions to further confirm the structure and location of the isotopic labels.

-

-

Data Analysis: Compare the measured mass and fragmentation pattern with the theoretical values for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for its quantification in complex matrices when used as an internal standard.

Objective: To determine the chemical purity of the compound.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Instrumentation: Use an HPLC system equipped with a suitable detector (e.g., UV-Vis or MS).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition may need to be optimized.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., around 220 nm).

-

-

Analysis: Inject a known volume of the sample solution and record the chromatogram.

-

Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Concluding Remarks

This compound is a well-characterized isotopically labeled compound that serves as an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical diagnostics. Its chemical properties are largely identical to its unlabeled counterpart, with the key difference being its mass, which allows for its use as an internal standard in quantitative assays. The experimental protocols outlined in this guide provide a robust framework for the verification of its identity, purity, and isotopic enrichment, ensuring its reliable application in scientific research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alentris.org [alentris.org]

- 3. Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DL-Cycloserine | C3H6N2O2 | CID 401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 7. Page loading... [guidechem.com]

- 8. D-Cycloserine(68-41-7) 1H NMR spectrum [chemicalbook.com]

- 9. NP-MRD: Showing NP-Card for D-Cycloserine (NP0137396) [np-mrd.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to DL-Cycloserine-15N,d3

This technical guide provides comprehensive information on the isotopically labeled compound this compound, including its chemical properties, mechanisms of action, and applications in research. This document is intended for professionals in the fields of microbiology, neuroscience, and drug development.

Compound Identification and Properties

This compound is a stable isotope-labeled version of the broad-spectrum antibiotic Cycloserine. The incorporation of a Nitrogen-15 atom and three Deuterium atoms makes it a valuable tool for metabolic flux analysis, pharmacokinetic studies, and as an internal standard in mass spectrometry-based assays.

| Property | Value | Citations |

| Chemical Name | 4-Amino-3-isoxazolidinone-4,5,5-d3-2-15N | [1] |

| Synonyms | rac Cycloserine-15N,d3, (+/-)-3-Oxoisooxazolidin-4-amine-15N,d3 | [2][3][4][5] |

| CAS Number | 1219176-26-7 | [1][2][3][4][6] |

| Molecular Formula | C₃H₃D₃N¹⁵NO₂ | [1][2][6] |

| Molecular Weight | 106.10 g/mol | [1][2][4][5][7] |

| Unlabeled CAS Number | 68-41-7 (for DL-Cycloserine) | [2][4] |

Mechanisms of Action

DL-Cycloserine exhibits a dual mechanism of action, making it a subject of interest in both infectious diseases and neuropsychiatry.

As a structural analog of the amino acid D-alanine, cycloserine's primary antibiotic effect is the disruption of peptidoglycan synthesis in the bacterial cell wall.[1][2] This process is crucial for maintaining the structural integrity of bacteria, and its inhibition leads to cell lysis and death.[2] Cycloserine targets two key enzymes in this pathway:

-

Alanine Racemase (Alr) : This enzyme converts L-alanine to D-alanine. By competitively inhibiting Alr, cycloserine depletes the pool of D-alanine, a necessary precursor for peptidoglycan.[1][2][4]

-

D-alanine:D-alanine Ligase (Ddl) : This enzyme catalyzes the formation of the D-alanine-D-alanine dipeptide, another essential building block.[1][2][4] NMR metabolomics studies have suggested that Ddl is the primary lethal target of D-cycloserine in mycobacteria.[8]

This dual inhibition mechanism makes cycloserine an effective antibiotic against Mycobacterium tuberculosis, including multidrug-resistant strains, as it reduces the likelihood of resistance developing through single-enzyme mutations.[2]

In the central nervous system (CNS), D-cycloserine acts as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6] The NMDA receptor is a crucial component in synaptic plasticity, learning, and memory.[9] By modulating NMDA receptor activity, D-cycloserine can enhance cognitive processes, particularly the extinction of fear memories.[5][10] This has led to its investigation as a therapeutic agent for various neuropsychiatric conditions, including anxiety disorders, schizophrenia, and addiction.[6][11]

Experimental Protocols and Applications

The isotopically labeled this compound is particularly useful in research settings that require precise tracking and quantification of the molecule.

NMR-based metabolomics can be employed to understand the in vivo effects of cycloserine on bacterial metabolism. The labeled compound allows for unambiguous identification of the drug and its metabolites within complex biological samples.

Experimental Workflow:

-

Culture Preparation : Grow bacterial cultures (e.g., Mycobacterium smegmatis) to a specific optical density.[12]

-

Drug Exposure : Treat the cultures with this compound at a defined concentration.

-

Metabolite Extraction : Harvest bacterial cells at various time points and perform metabolite extraction.

-

NMR Spectroscopy : Analyze the extracts using Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify changes in the metabolome.[8]

-

Data Analysis : Use statistical methods, such as principal component analysis, to discern the metabolic pathways affected by the drug.[12]

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. Using this compound as a tracer in animal models or human studies allows for precise quantification of the drug's fate in the body, separate from any endogenous cycloserine that might be present.

| Pharmacokinetic Parameter (in humans) | Value | Citations |

| Bioavailability | Almost completely absorbed | [4] |

| Serum Half-life | ~10 hours | [4] |

| Excretion | ~65% cleared by renal excretion | [4] |

| Typical Daily Dose (MDR-TB) | 500 mg to 750 mg | [13] |

In neuroscience, D-cycloserine is used to study learning and memory, particularly in the context of fear extinction.[5] An experimental protocol might involve:

-

Fear Conditioning : An animal model (e.g., a rat) is trained to associate a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a mild foot shock).

-

Drug Administration : The animal is administered a low dose of D-cycloserine.

-

Extinction Training : The animal is repeatedly exposed to the neutral stimulus without the aversive one, leading to a reduction in the fear response.

-

Memory Test : The retention of the extinction learning is tested at a later time point (e.g., 24 hours later).[11]

The use of this compound in such studies could help correlate brain tissue concentrations of the drug with behavioral outcomes.

Summary

This compound is a critical tool for advanced research into the dual mechanisms of cycloserine. Its applications span from elucidating antibiotic modes of action at a metabolic level to exploring its potential in treating complex neuropsychiatric disorders. The stable isotope labeling provides the precision necessary for cutting-edge experimental designs in pharmacology, microbiology, and neuroscience.

References

- 1. Cycloserine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Cycloserine? [synapse.patsnap.com]

- 3. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of Cycloserine_Chemicalbook [chemicalbook.com]

- 5. D-cycloserine for Treating Anxiety Disorders: Making Good Exposures Better and Bad Exposures Worse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Mechanism of d-Cycloserine Action: Alanine Racemase from Escherichia coli W - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolomics analysis identifies d-Alanine-d-Alanine ligase as the primary lethal target of d-Cycloserine in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mentalhealthdaily.com [mentalhealthdaily.com]

- 10. researchers.mq.edu.au [researchers.mq.edu.au]

- 11. D-Cycloserine: An Evolving Role in Learning and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of cycloserine dose regimens in an Indian cohort with multidrug-resistant tuberculosis: a population pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Isotope-Labeled D-Cycloserine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic pathways for isotope-labeled D-cycloserine, a crucial tool for metabolism, pharmacokinetic, and mechanistic studies. The document details a validated method for ¹³C labeling and proposes viable routes for the incorporation of deuterium (B1214612) and ¹⁵N isotopes.

Synthesis of ¹³C-Labeled D-Cycloserine

A well-established method for the synthesis of ¹³C-labeled D-cycloserine begins with isotopically labeled DL-serine methyl ester.[1] This multi-step chemical synthesis involves protection of the amino group, activation of the hydroxyl group, cyclization, and subsequent resolution of the racemic mixture to yield the desired D-enantiomer.

Experimental Protocol

The following protocol is adapted from the work of Thacker et al.[1]

Step 1: Protection of DL-Serine Methyl Ester

-

To a cooled (0 °C) solution of DL-serine methyl ester hydrochloride (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂), add triethylamine (B128534) (2.2 equivalents) dropwise.

-

Add a solution of triphenylmethyl chloride (1.05 equivalents) in CH₂Cl₂ dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Wash the mixture with aqueous sodium bicarbonate (NaHCO₃) and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield DL-Methyl 3-hydroxy-2-(tritylamino)propanoate.

Step 2: Mitsunobu Reaction with N-Hydroxysuccinimide

-

Dissolve the trityl-protected serine methyl ester (1 equivalent), N-hydroxysuccinimide (1.5 equivalents), and triphenylphosphine (B44618) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture and purify by column chromatography to obtain the succinimide (B58015) intermediate.

Step 3: Deprotection of the Trityl Group

-

Dissolve the succinimide intermediate (1 equivalent) in a solution of 3.0 M hydrochloric acid (HCl) in diethyl ether.

-

Stir the mixture at room temperature overnight.

-

Filter the resulting precipitate and wash with diethyl ether to yield the deprotected amino intermediate.

Step 4: Cyclization to form DL-Cycloserine

-

To a cooled (0 °C) solution of the deprotected intermediate (1 equivalent) in a methanol/water mixture, add a solution of potassium hydroxide (B78521) (KOH) (3.5 equivalents) in water dropwise, maintaining the pH between 11.0 and 11.5.

-

Stir the solution at 0 °C for 30 minutes, then at room temperature for 30 minutes.

-

Cool the solution back to 0 °C and add a 1:1 mixture of isopropanol/ethanol.

-

Filter the mixture and wash the solid with cold isopropanol/ethanol.

-

Adjust the pH of the filtrate to 6.0 with glacial acetic acid to precipitate DL-cycloserine.

-

Filter the precipitate, wash with cold isopropanol/ethanol and diethyl ether, and dry under vacuum.

Step 5: Resolution of DL-Cycloserine

-

The racemic mixture is resolved using D- and L-tartaric acids to selectively precipitate the desired D-cycloserine enantiomer.[1]

Quantitative Data

| Step | Product | Starting Material | Yield |

| 1. Protection | DL-Methyl 3-hydroxy-2-(tritylamino)propanoate | DL-Serine methyl ester HCl | 99% |

| 2. Mitsunobu Reaction | Succinimide intermediate | Trityl-protected serine | - |

| 3. Deprotection | Deprotected amino intermediate | Succinimide intermediate | - |

| 4. Cyclization | DL-Cycloserine | Deprotected intermediate | 51% |

| 5. Resolution | D-Cycloserine | DL-Cycloserine | - |

| Overall | D-Cycloserine | DL-Serine methyl ester HCl | 19.8% |

Proposed Synthesis Pathways for Deuterium and ¹⁵N-Labeled D-Cycloserine

While detailed experimental protocols for deuterium and ¹⁵N-labeled D-cycloserine are not as readily available in the literature, established methods for isotope incorporation in related molecules can be adapted.

Proposed Synthesis of Deuterated D-Cycloserine

A potential route for the synthesis of deuterated D-cycloserine involves the stereoselective α-deuteration of a serine derivative as a key step. This can be achieved through H/D exchange on a chiral bicyclic serine equivalent. The deuterated serine can then be carried through a synthetic sequence similar to that of the unlabeled or ¹³C-labeled compound.

Proposed Workflow:

-

Preparation of a Chiral Bicyclic Serine Equivalent: Synthesize a suitable protected and conformationally restricted serine derivative.

-

Stereoselective Deuteration: Perform a base-mediated H/D exchange at the α-position using a deuterium source such as D₂O.

-

Deprotection and Conversion: Hydrolyze the bicyclic system to yield α-deuterated D-serine.

-

Synthesis of D-Cycloserine: Convert the deuterated D-serine into D-cycloserine using established synthetic routes.

Proposed Synthesis of ¹⁵N-Labeled D-Cycloserine

The incorporation of ¹⁵N can be achieved by utilizing a ¹⁵N-labeled reagent during the synthesis. A logical point of introduction for the ¹⁵N atom is during the formation of the hydroxamic acid intermediate or through the use of ¹⁵N-labeled hydroxylamine (B1172632) in the cyclization step.

Proposed Workflow:

-

Synthesis of an Activated D-Serine Derivative: Prepare a suitable D-serine derivative, such as N-protected D-serine methyl ester.

-

Reaction with ¹⁵N-Hydroxylamine: React the activated D-serine derivative with ¹⁵N-labeled hydroxylamine hydrochloride to form the ¹⁵N-labeled hydroxamic acid intermediate.

-

Cyclization: Induce intramolecular cyclization of the ¹⁵N-labeled intermediate to form the isoxazolidinone ring of D-cycloserine.

-

Deprotection: Remove any protecting groups to yield the final ¹⁵N-labeled D-cycloserine.

Visualizations

The following diagrams illustrate the described synthetic pathways.

References

An In-Depth Technical Guide to DL-Cycloserine-15N,d3: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the isotopically labeled compound DL-Cycloserine-15N,d3. This information is critical for researchers utilizing this compound as an internal standard in quantitative analyses or as a tracer in metabolic studies. The guide details its properties, analytical methodologies for its characterization, and its mechanism of action.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of DL-Cycloserine, a broad-spectrum antibiotic. The labeling with Nitrogen-15 (¹⁵N) and Deuterium (d3) makes it an ideal internal standard for mass spectrometry-based quantification of cycloserine in various biological matrices.[1] While specific experimental data for the labeled compound is not widely published, the physical and chemical properties are expected to be very similar to the unlabeled compound.

Table 1: General and Physical Properties of this compound and D-Cycloserine

| Property | This compound | D-Cycloserine (unlabeled) |

| Chemical Name | 4-Aminoisoxazolidin-3-one-4,5,5-d3-2-¹⁵N[2][3] | (4R)-4-Amino-1,2-oxazolidin-3-one[4] |

| Molecular Formula | C₃H₃D₃N¹⁵NO₂[2][3][5] | C₃H₆N₂O₂[4] |

| Molecular Weight | 106.10 g/mol [1][3][5] | 102.09 g/mol [6] |

| CAS Number | 1219176-26-7[2][3][5] | 68-41-7[4] |

| Appearance | White to off-white powder (inferred) | White to pale yellow crystalline powder[6][7] |

| Melting Point | Not reported | 147 °C (decomposes)[6][7] / 155-156 °C (decomposes)[4][8] |

| Solubility | Not reported | Soluble in water (50 mg/mL)[7][8]. Slightly soluble in methanol, ethanol, propylene (B89431) glycol. Practically insoluble in chloroform (B151607) and ether. |

| Storage | Store at 2-8 °C for long-term storage[3] | Stable at 4-5 °C. Unstable at room temperature.[9] |

Mechanism of Action

Cycloserine acts as a structural analog of the amino acid D-alanine. Its antibacterial effect stems from the competitive inhibition of two essential enzymes in the bacterial cell wall synthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl).

-

Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.

-

D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-alanyl-D-alanine dipeptide, a crucial component of the peptidoglycan layer of the bacterial cell wall.

By inhibiting these enzymes, cycloserine disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death.

Experimental Protocols

The accurate quantification and characterization of this compound and its unlabeled counterpart are crucial for research and development. Below are detailed methodologies for common analytical techniques.

Quantification of Cycloserine in Human Plasma using HPLC-MS/MS

This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Sample Preparation:

-

To 100 µL of human plasma, add an appropriate amount of this compound as an internal standard.

-

Add 400 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Cycloserine: m/z 103 → 75; this compound: m/z 107 → 78 (example transitions, may need optimization) |

Workflow Diagram for HPLC-MS/MS Analysis:

Purity Determination using ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity and assess the purity of this compound.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d6 (DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

| Parameter | Setting |

| Spectrometer | 400 MHz or higher |

| Nucleus | ¹H |

| Solvent | D₂O or DMSO-d6 |

| Temperature | 25 °C |

| Pulse Program | Standard ¹H zg pulse sequence |

| Number of Scans | 16 or more for good signal-to-noise |

| Relaxation Delay | 5 seconds |

Data Analysis:

The resulting ¹H-NMR spectrum should be compared to a reference spectrum of unlabeled cycloserine. The absence of signals at the deuterated positions and the integration of the remaining proton signals can confirm the isotopic labeling and purity. The presence of a ¹⁵N atom will likely result in splitting of adjacent proton signals, providing further confirmation of the isotopic enrichment.

Stability and Storage

DL-Cycloserine is known to be unstable at room temperature and in acidic or neutral solutions.[7][9] It is more stable under alkaline conditions. For long-term storage, this compound should be kept in a tightly sealed container at 2-8 °C.[3] Aqueous solutions should be prepared fresh and are recommended to be stored for no more than one day.

Conclusion

This compound is a valuable tool for researchers in drug development and clinical diagnostics. Its well-defined physical and chemical properties, coupled with robust analytical methods, enable its effective use as an internal standard for the accurate quantification of cycloserine. A thorough understanding of its characteristics and the appropriate experimental protocols is essential for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alentris.org [alentris.org]

- 3. kmpharma.in [kmpharma.in]

- 4. Cycloserine - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. D-Cycloserine(68-41-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. D-Cycloserine | 68-41-7 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]

Decoding the Molecular Fingerprint: A Guide to Interpreting a DL-Cycloserine-15N,d3 Certificate of Analysis

For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical substance. When working with isotopically labeled compounds such as DL-Cycloserine-15N,d3, interpreting a CoA requires a specialized understanding of the analytical techniques used to verify isotopic enrichment and chemical purity. This in-depth technical guide provides a comprehensive overview of how to interpret a this compound Certificate of Analysis, detailing the key experiments and data presented.

Understanding the Basics: What is this compound?

This compound is a stable isotope-labeled version of DL-Cycloserine, an antibiotic used in the treatment of tuberculosis. The labeling involves the incorporation of one nitrogen-15 (B135050) (¹⁵N) atom and three deuterium (B1214612) (²H or D) atoms into the molecular structure. This labeling makes the compound a valuable tool in various research applications, including metabolic flux analysis, as an internal standard for quantitative mass spectrometry assays, and in nuclear magnetic resonance (NMR) studies.[1][2][]

A typical Certificate of Analysis for this compound will provide a summary of its quality control testing. Below is a representative summary of the quantitative data you would expect to find.

Quantitative Data Summary

The following tables summarize the typical quantitative data presented in a CoA for this compound.

Table 1: General Properties and Identification

| Parameter | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

| Molecular Formula | C₃H₃D₃¹⁵NN₂O₂ | C₃H₃D₃¹⁵NN₂O₂ | Elemental Analysis |

| Molecular Weight | 106.10 g/mol | 106.10 g/mol | Mass Spectrometry |

| CAS Number | 1219176-26-7 | 1219176-26-7 | N/A |

Table 2: Purity and Impurity Profile

| Parameter | Specification | Result | Method |

| Chemical Purity (HPLC) | ≥95.0% | 99.2% | HPLC-UV |

| Enantiomeric Purity (D-form) | Report | 49.8% | Chiral HPLC |

| Enantiomeric Purity (L-form) | Report | 50.2% | Chiral HPLC |

| Water Content (Karl Fischer) | ≤1.0% | 0.3% | Karl Fischer Titration |

| Residual Solvents (GC-HS) | Conforms to USP <467> | Conforms | Headspace Gas Chromatography |

| Related Substances | Report | See HPLC data | HPLC-UV |

Table 3: Isotopic Enrichment

| Parameter | Specification | Result | Method |

| Isotopic Purity (¹⁵N) | ≥98 atom % ¹⁵N | 99.1 atom % ¹⁵N | Mass Spectrometry / NMR |

| Isotopic Purity (D₃) | ≥98 atom % D | 98.9 atom % D | Mass Spectrometry / NMR |

Experimental Protocols: The Science Behind the Data

A thorough understanding of the experimental methodologies is crucial for interpreting the CoA data accurately.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds.[4][5][6]

-

Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector, typically a UV detector for compounds with a chromophore like cycloserine, measures the concentration of each component as it elutes from the column. The purity is determined by comparing the area of the main peak to the total area of all peaks.

-

Methodology for DL-Cycloserine:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be isocratic (constant) or a gradient (changing over time).

-

Detection: UV detection at a wavelength where cycloserine absorbs, typically around 220 nm.

-

Quantification: The percentage purity is calculated as: (Area of DL-Cycloserine Peak / Total Area of All Peaks) x 100.

-

Chiral HPLC for Enantiomeric Purity

Since the product is a DL-racemic mixture, it's important to confirm the presence of both D- and L-enantiomers. Chiral HPLC is employed for this purpose.[4][5]

-

Principle: Chiral HPLC uses a stationary phase that is itself chiral. This allows for the separation of enantiomers, which have identical physical properties in a non-chiral environment. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times.

-

Methodology for DL-Cycloserine:

-

Column: A chiral column, such as one based on a cyclodextrin (B1172386) or a protein-based stationary phase.

-

Mobile Phase: A suitable mixture of organic solvents like hexane (B92381) and ethanol.

-

Detection: UV detection.

-

Analysis: The relative peak areas of the D- and L-cycloserine peaks indicate their respective proportions in the mixture.

-

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight and determining the isotopic enrichment of labeled compounds.[7][8][9][10]

-

Principle: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The path of the ions is deflected based on their mass-to-charge ratio, allowing for their separation and detection. For isotopically labeled compounds, the increase in mass due to the heavier isotopes is readily detected.[7]

-

Methodology for this compound:

-

Ionization: Electrospray ionization (ESI) is a common technique for a polar molecule like cycloserine.

-

Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic enrichment is calculated by comparing the intensity of the peak for the labeled compound with the intensities of peaks for the unlabeled compound and any partially labeled species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Enrichment

NMR spectroscopy provides detailed information about the molecular structure of a compound and can also be used to confirm isotopic labeling.[1][11][12][13]

-

Principle: Certain atomic nuclei, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment of the nucleus. For this compound, ¹H NMR, ¹³C NMR, and ¹⁵N NMR can be used. The presence of deuterium will lead to the disappearance of corresponding proton signals in the ¹H NMR spectrum.

-

Methodology for Isotopic Enrichment:

-

¹H NMR: The absence of signals at the positions where deuterium has been incorporated confirms the D-labeling.

-

¹⁵N NMR: A direct detection of the ¹⁵N nucleus provides confirmation of the nitrogen labeling.

-

Quantitative NMR (qNMR): By comparing the integrals of signals from the labeled compound to those of a known internal standard, the isotopic enrichment can be accurately determined.

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analysis of a batch of this compound.

Caption: Workflow for the analysis of this compound.

Logical Relationships in Data Interpretation

The interpretation of a CoA involves understanding the relationships between different analytical results.

Caption: Logical flow for interpreting analytical data.

By carefully examining each section of the Certificate of Analysis and understanding the underlying analytical principles, researchers can confidently assess the quality and suitability of this compound for their specific applications. This ensures the reliability and reproducibility of their experimental results.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

D-Cycloserine for Neurological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-cycloserine (DCS), a broad-spectrum antibiotic primarily known for its use in treating tuberculosis, has garnered significant attention in the field of neuroscience for its unique modulatory effects on the N-methyl-D-aspartate (NMDA) receptor.[1] This document provides a comprehensive technical overview of the initial investigations into D-cycloserine for neurological research, focusing on its mechanism of action, key experimental findings, and detailed protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics for neurological and psychiatric disorders.

Core Mechanism of Action: A Partial Agonist at the NMDA Receptor

D-cycloserine's primary mechanism of action in the central nervous system is its function as a partial agonist at the glycine-binding site of the NMDA receptor.[1][2] The NMDA receptor, a crucial component of glutamatergic neurotransmission, is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[3] For the NMDA receptor to become activated, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine. DCS mimics the action of these co-agonists, but as a partial agonist, it elicits a submaximal response compared to full agonists.[2] This property allows DCS to modulate NMDA receptor activity, enhancing it in conditions of low glycine or D-serine availability and potentially acting as an antagonist in the presence of high concentrations of full agonists. This nuanced modulation is central to its therapeutic potential and has been a key focus of initial neurological investigations.

Key Signaling Pathway: Modulation of Long-Term Potentiation (LTP)

The modulation of the NMDA receptor by D-cycloserine directly impacts synaptic plasticity, most notably through its influence on Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory. LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. NMDA receptor activation is critical for the induction of many forms of LTP. By acting as a co-agonist, D-cycloserine facilitates the opening of the NMDA receptor channel in response to glutamate, leading to an influx of Ca2+ ions. This calcium influx triggers a cascade of downstream signaling events, including the activation of protein kinases like CaMKII and protein kinase C (PKC), and the phosphorylation of various substrates, ultimately leading to a strengthening of the synapse.[4][5]

Experimental Investigations and Quantitative Data

Initial research into D-cycloserine's neurological effects has spanned preclinical animal models and human clinical trials across a range of disorders. Below are summaries of key findings and experimental protocols.

Preclinical Studies: Fear Extinction and Cognitive Enhancement

Preclinical studies in rodents have been instrumental in demonstrating D-cycloserine's ability to enhance learning and memory, particularly in the context of fear extinction. This paradigm is a laboratory model for exposure-based therapies used in anxiety disorders.

Table 1: Summary of Preclinical Fear Extinction Studies

| Study (Example) | Animal Model | D-cycloserine Dose | Key Finding |

| Walker et al. (2002) | Rats | 15 and 30 mg/kg | Dose-dependent enhancement of fear extinction memory.[6] |

| Woods & Bouton (2006) | Rats | 30 mg/kg | Facilitated fear loss in extinction, though did not prevent renewal of fear.[7] |

This protocol is a generalized representation based on multiple studies.[6][7][8]

-

Habituation: Rodents are habituated to the experimental chambers over several days to reduce novelty-induced stress.

-

Fear Conditioning: On the conditioning day, a neutral conditioned stimulus (CS), such as a tone or light, is paired with an aversive unconditioned stimulus (US), typically a mild footshock. This is repeated several times to establish a fear memory, measured by freezing behavior in response to the CS.

-

Extinction Training: The following day, animals are administered either D-cycloserine or a placebo (saline) intraperitoneally. After a set time (e.g., 30 minutes), they undergo extinction training, where the CS is presented repeatedly without the US.

-

Extinction Test: 24 hours later, the animals are re-exposed to the CS in the extinction context, and freezing behavior is measured to assess the retention of extinction memory.

Clinical Trials: Anxiety Disorders, PTSD, and Schizophrenia

The promising results from preclinical studies led to numerous clinical trials investigating D-cycloserine as an adjunct to psychotherapy for various psychiatric conditions.

Several studies have explored D-cycloserine's potential to enhance the effects of exposure therapy for social anxiety disorder.

Table 2: D-cycloserine in Social Anxiety Disorder Clinical Trials

| Study | N | D-cycloserine Dose | Comparator | Primary Outcome Measure | Key Finding |

| Hofmann et al. (2013) | 169 | 50 mg before exposure | Placebo | Liebowitz Social Anxiety Scale (LSAS) | DCS accelerated the rate of improvement but did not enhance overall treatment outcome.[9] |

| Smits et al. (2020) | 152 | 50 mg pre- or post-session | Placebo | LSAS | Both pre- and post-session DCS augmented treatment effects compared to placebo.[10] |

The application of D-cycloserine in PTSD is based on the same principle of enhancing fear extinction during exposure therapy.

Table 3: D-cycloserine in PTSD Clinical Trials

| Study | N | D-cycloserine Dose | Comparator | Primary Outcome Measure | Key Finding |

| de Kleine et al. (2013) | 25 | 100 mg before VRE | Placebo | Clinician-Administered PTSD Scale (CAPS) | Significantly greater PTSD remission rates in the DCS group at post-treatment and 6-month follow-up.[11][12] |

| Litz et al. (2012) | 22 | 50 mg before exposure | Placebo | CAPS | Unexpectedly, the placebo group showed greater improvement than the DCS group.[13] |

This protocol is based on the study by de Kleine et al. (2013).[11][14]

-

Participant Recruitment: Patients with a primary diagnosis of chronic PTSD are recruited.

-

Baseline Assessment: Comprehensive assessment including the Clinician-Administered PTSD Scale (CAPS) and self-report measures.

-

Randomization: Participants are randomly assigned to receive either D-cycloserine (e.g., 100 mg) or a placebo in a double-blind manner.

-

Treatment Sessions:

-

Participants attend weekly 90-minute sessions of virtual reality exposure therapy.

-

The study medication is administered approximately 90 minutes before each VRE session to ensure peak plasma concentrations during therapy.

-

VRE involves immersive virtual environments that simulate the traumatic event, allowing for gradual and controlled exposure.

-

-

Outcome Assessment: The CAPS and other measures are administered at baseline, mid-treatment, post-treatment, and at follow-up intervals (e.g., 6 months).

Research in schizophrenia has focused on D-cycloserine's potential to ameliorate negative symptoms and cognitive deficits, which are thought to be associated with NMDA receptor hypofunction.

Table 4: D-cycloserine in Schizophrenia Clinical Trials

| Study | N | D-cycloserine Dose | Comparator | Primary Outcome Measure | Key Finding |

| Goff et al. (1999) | 47 | 50 mg/day | Placebo | Scale for the Assessment of Negative Symptoms (SANS) | Significant reduction in negative symptoms with DCS compared to placebo. |

| Goff et al. (2008) | 38 | 50 mg once-weekly | Placebo | SANS | Once-weekly DCS significantly improved SANS total scores compared to placebo.[15] |

| Duncan et al. (2004) | 22 | 50 mg/day | Placebo | SANS | No significant difference between DCS and placebo on any symptom rating.[16] |

Summary and Future Directions

Initial investigations into D-cycloserine for neurological research have provided a strong foundation for its potential as a cognitive enhancer and an adjunct to psychotherapy. Its role as a partial agonist at the NMDA receptor's glycine site and its ability to modulate synaptic plasticity are well-established. Preclinical studies have consistently demonstrated its efficacy in enhancing fear extinction learning. Clinical trials have yielded more mixed results, with some studies showing significant benefits in anxiety disorders and PTSD, while others have been less conclusive.[13][17] In schizophrenia, low-dose and intermittent dosing schedules appear to hold the most promise for treating negative symptoms.[1][15]

Future research should continue to explore optimal dosing strategies, the timing of administration in relation to behavioral therapies, and the specific patient populations most likely to benefit from D-cycloserine treatment. A deeper understanding of the downstream signaling cascades affected by D-cycloserine will be crucial for the development of more targeted and effective NMDA receptor modulators for a range of neurological and psychiatric disorders. The journey of D-cycloserine from an antibiotic to a potential neurotherapeutic agent exemplifies the power of translational research in modern drug development.

References

- 1. D-cycloserine in Schizophrenia: New Strategies for Improving Clinical Outcomes by Enhancing Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative effects of glycine and D-cycloserine on persistent negative symptoms in schizophrenia: a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE BRAIN FROM TOP TO BOTTOM [thebrain.mcgill.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Facilitation of Conditioned Fear Extinction by Systemic Administration or Intra-Amygdala Infusions of d-Cycloserine as Assessed with Fear-Potentiated Startle in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-cycloserine facilitates context-specific fear extinction learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of D-cycloserine in conjunction with fear extinction training on extracellular signal-regulated kinase activation in medial prefrontal cortex and amygdala in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. psychiatryonline.org [psychiatryonline.org]

- 10. Dose Timing of D-Cycloserine to Augment Exposure Therapy for Social Anxiety Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-Cycloserine Augmentation of Exposure Therapy for Post-Traumatic Stress Disorder: A Pilot Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sites.bu.edu [sites.bu.edu]

- 14. Virtual reality exposure-based therapy for the treatment of post-traumatic stress disorder: a review of its efficacy, the adequacy of the treatment protocol, and its acceptability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Once-Weekly D-Cycloserine Effects on Negative Symptoms and Cognition in Schizophrenia: An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of D-cycloserine on negative symptoms in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Meta-Analysis: D-cycloserine Augmentation of Behavioral Therapy for the Treatment of Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Cycloserine Quantification in Plasma Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloserine is a broad-spectrum antibiotic primarily used as a second-line treatment for drug-resistant tuberculosis. Therapeutic drug monitoring of cycloserine is crucial to ensure efficacy while minimizing dose-related toxicities. This application note provides a detailed protocol for the sensitive and selective quantification of cycloserine in human plasma using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard (SIL-IS) ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Principle

This method employs protein precipitation for sample cleanup, followed by chromatographic separation on a reversed-phase column and detection by a triple quadrupole mass spectrometer. Cycloserine is quantified by isotope dilution using DL-Cycloserine-¹⁵N,d₃ as the internal standard. The concentration of cycloserine in unknown samples is determined by comparing the peak area ratio of the analyte to the SIL-IS against a calibration curve.

Materials and Reagents

-

Cycloserine analytical standard

-

DL-Cycloserine-¹⁵N,d₃ (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation and Analytical Conditions

Liquid Chromatography

-

System: UHPLC system

-

Column: Phenomenex Kinetex™ PFP C18 (2.1 mm × 100 mm, 2.6 µm) or equivalent[1]

-

Mobile Phase A: 0.1% Formic acid and 5 mM ammonium formate in water[2]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

-

Gradient: Isocratic or gradient elution can be optimized. A typical starting condition is 95:5 (A:B)[2].

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2-10 µL[2]

Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Cycloserine | 103.2 | 75.1 | 100 | Optimized (e.g., 15) |

| DL-Cycloserine-¹⁵N,d₃ (IS) | 107.2 | 79.1 | 100 | Optimized (e.g., 15) |

-

Source Parameters: Optimized for the specific instrument, including ion spray voltage, source temperature, and gas flows.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve cycloserine and DL-Cycloserine-¹⁵N,d₃ in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the cycloserine primary stock solution with 50:50 methanol:water to prepare working standards for calibration curve and QC samples.

-

Internal Standard Working Solution (1 µg/mL): Dilute the DL-Cycloserine-¹⁵N,d₃ primary stock solution with methanol.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.1 - 50 µg/mL) and QC samples (low, medium, and high concentrations).

Plasma Sample Preparation (Protein Precipitation)

-

Label polypropylene (B1209903) tubes for each sample, standard, and QC.

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (1 µg/mL).

-

Vortex for 10 seconds.

-

Add 200 µL of cold acetonitrile to precipitate proteins[2].

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4 °C[2].

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Inject an aliquot into the LC-MS/MS system.

Data Analysis

-

Integrate the peak areas for the MRM transitions of cycloserine and the internal standard.

-

Calculate the peak area ratio of cycloserine to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of cycloserine in the QC and unknown samples from the calibration curve.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below based on published data for similar methods.

| Parameter | Typical Value |

| Linearity Range | 0.1 - 50 µg/mL[1] |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1] |

| Intra- and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ)[2] |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[2] |

| Recovery | > 85%[1] |

| Matrix Effect | Minimal and compensated by SIL-IS |

| Stability | Assessed for freeze-thaw, short-term, and long-term storage[1] |

Workflow Diagram

Caption: Experimental workflow for cycloserine quantification in plasma.

Conclusion

This application note details a robust and reliable isotope dilution LC-MS/MS method for the quantification of cycloserine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and minimizes the impact of matrix effects, making it suitable for clinical research and therapeutic drug monitoring. The provided protocol and parameters can be adapted and validated for specific laboratory instrumentation and requirements.

References

Application Note: Sample Preparation Techniques for Cycloserine Analysis with a Labeled Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Cycloserine is a broad-spectrum antibiotic primarily used as a second-line treatment for drug-resistant tuberculosis. Therapeutic drug monitoring of cycloserine is crucial to ensure efficacy while avoiding concentration-dependent neurotoxicity. Accurate quantification in biological matrices, such as plasma or serum, is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose. The use of an internal standard (IS) is critical for correcting variations during sample preparation and analysis. An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., D-cycloserine-¹³C, D₂), as it shares identical chemical and physical properties with the analyte, ensuring similar behavior during extraction and ionization. While SIL standards are preferred, structural analogs are also commonly used and validated.

This document provides detailed protocols and comparative data for the two most common sample preparation techniques for cycloserine analysis: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup. It involves adding a water-miscible organic solvent, typically acetonitrile (B52724) or methanol (B129727), to the biological sample to denature and precipitate proteins.[1][2] After centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis.

Experimental Workflow: Protein Precipitation

Caption: Workflow for cycloserine extraction using protein precipitation.

Detailed Protocol: Protein Precipitation with Acetonitrile

This protocol is adapted from methodologies described for cycloserine analysis in human plasma.[2][3]

-

Sample Collection: Collect blood samples in EDTA tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.[4][5]

-

Preparation: In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the labeled internal standard working solution (e.g., Propranolol or Carbamazepine, as analogs) to the plasma sample.[3][6]

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the tube (a 3:1 ratio of solvent to sample).[7]

-

Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[2]

-

Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[8]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial for injection into the LC-MS/MS system.

-

Analysis: Inject an appropriate volume (e.g., 1-5 µL) into the LC-MS/MS system for quantification.

Quantitative Data for Protein Precipitation

| Parameter | Reported Value | Internal Standard Used | Matrix | Citation |

| Linearity Range | 0.01 - 50 µg/mL | Propranolol | Plasma | [6] |

| 0.3 - 70 µg/mL | Carbamazepine | Plasma | [3] | |

| LLOQ | 0.01 µg/mL | Propranolol | Plasma | [6] |

| 0.005 µg/mL | Propranolol | Plasma | [4] | |

| Extraction Recovery | 88.7 - 91.2% | Propranolol | Plasma | [6] |

| Precision (%RSD) | 3.7 - 19.3% | Propranolol | Plasma | [6] |

| < 10.7% | Carbamazepine | Plasma | [3] | |

| Accuracy | 98.7 - 117.3% | Propranolol | Plasma | [6] |

| Within 10.7% | Carbamazepine | Plasma | [3] |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a more selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. For cycloserine, a mixed-mode cation exchange (MCX) sorbent is often used, which provides a dual retention mechanism (ion exchange and reversed-phase) for effective cleanup of the polar, amphoteric drug from complex biological matrices.[9][10]

Experimental Workflow: Solid-Phase Extraction

Caption: Workflow for cycloserine extraction using solid-phase extraction.

Detailed Protocol: Solid-Phase Extraction (SPE)

This protocol is based on methods utilizing Waters Oasis MCX cartridges for cycloserine extraction from human plasma.[9][10][11]

-

Sample Collection: As described in the PPT protocol.

-

Sample Pre-treatment: In a clean tube, pipette 500 µL of plasma.[10] Add the labeled internal standard (e.g., Niacin).[10][11] Acidify the sample, for example by adding a small volume of formic acid, to ensure the cycloserine is protonated for binding to the cation exchange sorbent.

-

SPE Cartridge Conditioning: Condition a Waters Oasis MCX (1cc/30mg) cartridge by passing 1 mL of methanol followed by 1 mL of Milli-Q water.[9]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interferences. This is typically a multi-step process, for example:

-

Wash with 1 mL of 2% formic acid in water.

-

Wash with 1 mL of methanol.

-

-

Elution: Elute the cycloserine and internal standard from the cartridge using 1 mL of methanol containing 5% ammonium (B1175870) hydroxide. The ammonia (B1221849) neutralizes the analyte, releasing it from the sorbent.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase used for the LC-MS/MS analysis.

-

Analysis: Transfer the reconstituted sample to an HPLC vial and inject it into the LC-MS/MS system.

Quantitative Data for Solid-Phase Extraction

| Parameter | Reported Value | Internal Standard Used | Matrix | Citation |

| Linearity Range | 0.200 - 16.000 µg/mL | Acyclovir | Plasma | [9] |

| 0.20 - 30.00 µg/mL | Niacin | Plasma | [10] | |

| 0.3 - 30 µg/mL | Niacin | Plasma | [11] | |

| LLOQ | 0.200 µg/mL | Acyclovir | Plasma | [9] |

| 0.20 µg/mL | Niacin | Plasma | [10] | |

| Mean Recovery | 77.2% | Niacin | Plasma | [11] |

| Precision (%CV) | < 8.0% | Niacin | Plasma | [10] |

| 0.8 - 3.4% | Niacin | Plasma | [11] | |

| Accuracy | 93.8 - 104.9% | Niacin | Plasma | [11] |

Comparative Summary and Conclusion

Choosing the appropriate sample preparation technique depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available equipment.

| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |

| Speed | Fast, high-throughput | Slower, more steps |

| Selectivity | Low (removes proteins only) | High (removes proteins, salts, lipids) |

| Matrix Effects | Higher potential for ion suppression | Lower potential for ion suppression |

| Recovery | Generally high (e.g., >88%)[6] | Good, but can be more variable (e.g., ~77%)[11] |

| Cost | Low (solvent and tubes) | Higher (cartridges, solvents, manifold) |

| Complexity | Simple and easy to automate | More complex, requires method development |

-

Protein Precipitation is a rapid, cost-effective, and simple method suitable for high-throughput analysis when the highest sensitivity is not required and matrix effects can be adequately managed, often through chromatographic separation.[3][6]

-

Solid-Phase Extraction offers superior sample cleanup, leading to reduced matrix effects and potentially better sensitivity and assay robustness.[9][10] It is the preferred method for assays requiring low limits of quantification or when analyzing complex matrices.

The use of a stable isotope-labeled internal standard is highly recommended for both techniques to ensure the highest accuracy and precision by compensating for any variability during the multi-step sample preparation and analysis process.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. filtrous.com [filtrous.com]

- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 4. Population Pharmacokinetics and Dose Evaluation of Cycloserine among Patients with Multidrug-Resistant Tuberculosis under Standardized Treatment Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of cycloserine dose regimens in an Indian cohort with multidrug-resistant tuberculosis: a population pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitive Ultra-performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Cycloserine in Plasma for a Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. its.caltech.edu [its.caltech.edu]

- 9. ajrconline.org [ajrconline.org]

- 10. Development and validation of a selective and sensitive LC-MS/MS method for determination of cycloserine in human plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DL-Cycloserine-15N,d3 in Pharmacokinetic Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DL-Cycloserine-15N,d3 as an internal standard in pharmacokinetic (PK) assays of cycloserine. Detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation are included to facilitate accurate and robust quantification of cycloserine in biological matrices.

Introduction

Cycloserine is a broad-spectrum antibiotic primarily used as a second-line treatment for multidrug-resistant tuberculosis.[1][2][3] Accurate determination of its concentration in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach minimizes variability introduced during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of the assay.[4][5] this compound, being chemically identical to the analyte, co-elutes and experiences similar ionization and matrix effects, ensuring reliable quantification.

Pharmacokinetic Parameters of Cycloserine

Understanding the pharmacokinetic profile of cycloserine is essential for designing effective dosing regimens. The tables below summarize key pharmacokinetic parameters reported in healthy volunteers and tuberculosis patients.

Table 1: Pharmacokinetic Parameters of Cycloserine in Healthy Adults

| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| 250 | 10.1 ± 4.2 (Cavg) | ~2 | 242.3 ± 99.8 (AUC0-24) | ~10-12 | [6] |

| 500 | 20-35 | ~2 | 596.72 ± 265.53 (AUC0-72) | ~10-12 | [6] |

| 750 | 84.8 | ~2 | - | ~10-12 | [1] |

Table 2: Pharmacokinetic Parameters of Cycloserine in Tuberculosis Patients

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| 11.5 (mean) | 23.31 (median) | - | 888 (median, AUC0-24) | 0.55 (mean) | [7] |

| 7.7 (mean) | 26.5 (median) | - | - | - | [1] |

| 14 (mean, in children) | 32 (average) | - | - | - | [1] |

Experimental Protocols

Bioanalytical Method for Cycloserine Quantification using LC-MS/MS

This protocol describes a validated method for the quantification of cycloserine in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

DL-Cycloserine (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (Ultrapure, e.g., Milli-Q)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Waters Oasis MCX) or Protein Precipitation Plates

2. Stock and Working Solutions Preparation

-

Cycloserine Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Cycloserine in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the cycloserine stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in methanol.

3. Sample Preparation (Protein Precipitation Method)

-

Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.

-

Add 10 µL of the internal standard working solution to all wells except for the blank matrix.

-

Add 300 µL of acetonitrile or methanol to each well to precipitate plasma proteins.[8]

-

Vortex the plate for 5 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC)

-

Column: HILIC column (e.g., YMC-Pack SIL-06, 150 × 4.6 mm, 3 µm) or a reversed-phase column (e.g., Peerless Basic C18, 100 mm × 4.6mm, 3 μm).[6][9]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol

-

Gradient: Optimize the gradient to ensure good separation of cycloserine from matrix components. A typical gradient might start with a high percentage of organic phase for HILIC or a high percentage of aqueous phase for reversed-phase.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40 °C

-

-

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

-

5. Data Analysis and Quantification

-

Integrate the peak areas for both cycloserine and this compound.

-

Calculate the peak area ratio (Cycloserine / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

-

Determine the concentration of cycloserine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Mechanism of Action of Cycloserine

Caption: Cycloserine inhibits bacterial cell wall synthesis.

Experimental Workflow for Pharmacokinetic Assay

Caption: Workflow for cycloserine quantification in plasma.

References

- 1. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cycloserine - Wikipedia [en.wikipedia.org]

- 3. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]

- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitive Ultra-performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Cycloserine in Plasma for a Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 9. Development and validation of a selective and sensitive LC-MS/MS method for determination of cycloserine in human plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of DL-Cycloserine in Human Plasma by GC-MS with DL-Cycloserine-15N,d3 Internal Standard

Abstract

This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of DL-Cycloserine in human plasma. Due to the polar nature of DL-Cycloserine, a silylation derivatization step is employed to enhance its volatility and thermal stability for GC-MS analysis. The use of a stable isotope-labeled internal standard, DL-Cycloserine-15N,d3, ensures high accuracy and precision. The method involves a straightforward protein precipitation sample preparation technique. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

DL-Cycloserine is a broad-spectrum antibiotic primarily used as a second-line treatment for tuberculosis. Accurate and reliable quantification of DL-Cycloserine in biological matrices is crucial for understanding its pharmacokinetics and for optimizing patient dosing. While LC-MS/MS methods are common, GC-MS offers a viable alternative with high chromatographic resolution and specificity. This application note presents a complete protocol for the analysis of DL-Cycloserine in human plasma using GC-MS, including sample preparation, derivatization, and instrument parameters.

Mechanism of Action of DL-Cycloserine

DL-Cycloserine acts as a structural analog of D-alanine, a key component in the synthesis of the bacterial cell wall. It competitively inhibits two essential enzymes in the peptidoglycan synthesis pathway: D-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[1][2][3][4] Inhibition of these enzymes disrupts the formation of the peptidoglycan layer, leading to a weakened cell wall and ultimately bacterial cell death.[1][3]

Experimental

Materials and Reagents

-

DL-Cycloserine certified reference standard

-

This compound internal standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Acetonitrile (B52724) (HPLC grade)

-

Human plasma (drug-free)

-

Deionized water

Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (10 µg/mL in deionized water).

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

-

To the dried extract, add 50 µL of BSTFA with 1% TMCS.

-

Cap the tube tightly and heat at 70°C for 30 minutes.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |

| Injector | Splitless, 250°C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored | See Table 2 |

Mass Spectral Data (Hypothetical)